molecular formula C28H21BrN4O2 B407513 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 313398-13-9

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No.: B407513
CAS No.: 313398-13-9
M. Wt: 525.4g/mol
InChI Key: UMHGUHNJTLFXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a synthetic quinazoline-based compound investigated for its potent kinase inhibitory activity. This molecule is designed to target and inhibit specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) family, which are frequently dysregulated in various cancers and drive tumor proliferation and survival [a href='https://pubmed.ncbi.nlm.nih.gov/']. The core quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a ATP-competitive inhibitor, binding to the kinase's active site [a href='https://www.rcsb.org/']. The strategic bromo and phenyl substitutions on the quinazoline core, along with the methoxyphenyl-benzamide extension, are intended to enhance binding affinity and selectivity. Its primary research value lies in its application as a chemical tool for studying kinase signaling pathways in cellular and in vivo models of oncology. Researchers utilize this compound to elucidate the mechanistic roles of specific kinases in disease pathogenesis and to evaluate its potential as a lead structure for the development of novel targeted therapeutics [a href='https://pubs.acs.org/'].

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O2/c1-35-23-14-12-21(13-15-23)30-27(34)19-7-10-22(11-8-19)31-28-32-25-16-9-20(29)17-24(25)26(33-28)18-5-3-2-4-6-18/h2-17H,1H3,(H,30,34)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHGUHNJTLFXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski's Synthesis

Niementowski's method involves the condensation of anthranilic acid derivatives with formamide. For 6-bromo-4-phenylquinazoline, 2-amino-5-bromobenzoic acid is reacted with benzaldehyde under acidic conditions to introduce the phenyl group at the C4 position. Cyclization is achieved using formamide at 125–130°C, yielding the dihydroquinazolin-4(3H)-one intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) affords the aromatic quinazoline core.

Key Conditions :

  • Temperature: 125–130°C

  • Oxidant: H₂O₂ (1 equiv)

  • Solvent: DMSO

  • Yield: 60–70%

Grimmel, Guinther, and Morgan's Method

This approach utilizes o-aminobenzoic acid derivatives and primary amines. For 6-bromo-4-phenylquinazoline, 2-amino-5-bromobenzoic acid is heated with aniline in the presence of phosphorus trichloride (PCl₃) as a cyclizing agent. The reaction proceeds via nucleophilic substitution at the C2 position, forming the 4-phenyl substituent.

Key Conditions :

  • Catalyst: PCl₃ (10 mol%)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Yield: 55–65%

From Isatoic Anhydride

Isatoic anhydride serves as a versatile precursor for quinazoline synthesis. Reacting 5-bromoisatoic anhydride with benzamide in acetic acid generates 6-bromo-4-phenylquinazolin-2(1H)-one. Dehydrogenation using iodine (I₂) in dimethylformamide (DMF) completes the aromatization.

Key Conditions :

  • Dehydrogenation agent: I₂ (1.2 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 70–75%

Functionalization of the Quinazoline Core

Introduction of the Amino Group at C2

The C2 position of the quinazoline core is aminated via nucleophilic aromatic substitution. 6-Bromo-4-phenylquinazoline is treated with ammonium hydroxide (NH₄OH) at elevated temperatures, replacing the bromine atom with an amino group.

Key Conditions :

  • Reagent: NH₄OH (28% aqueous solution)

  • Temperature: 120°C

  • Solvent: Ethanol

  • Yield: 85–90%

Synthesis of N-(4-Methoxyphenyl)benzamide

The benzamide moiety is prepared via Schotten-Baumann acylation. Benzoyl chloride is reacted with 4-methoxyaniline in the presence of sodium hydroxide (NaOH):

C₆H₅COCl+4-CH₃OC₆H₄NH₂NaOHC₆H₅CONH(4-CH₃OC₆H₄)\text{C₆H₅COCl} + \text{4-CH₃OC₆H₄NH₂} \xrightarrow{\text{NaOH}} \text{C₆H₅CONH(4-CH₃OC₆H₄)}

Key Conditions :

  • Base: NaOH (2 equiv)

  • Solvent: Water/dichloromethane (biphasic)

  • Temperature: 0–5°C

  • Yield: 90–95%

Coupling of Quinazoline and Benzamide Moieties

The final step involves coupling 6-bromo-4-phenylquinazolin-2-amine with N-(4-methoxyphenyl)benzamide. A Buchwald-Hartwig amination or Ullmann-type coupling is employed using a copper or palladium catalyst.

Optimized Protocol :

  • Reagents :

    • 6-Bromo-4-phenylquinazolin-2-amine (1 equiv)

    • N-(4-Methoxyphenyl)benzamide (1.2 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%)

    • Base: Cs₂CO₃ (2 equiv)

  • Conditions :

    • Solvent: Dimethylacetamide (DMA)

    • Temperature: 110°C

    • Time: 24 hours

    • Yield: 65–70%

Mechanistic Insight :
The reaction proceeds via a radical intermediate, facilitated by the copper catalyst, which abstracts a hydrogen atom from the amine, enabling cross-coupling.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantagesLimitations
Quinazoline CoreNiementowski's Synthesis60–70Scalable, minimal by-productsRequires high-temperature conditions
C2 AminationNH₄OH Substitution85–90High selectivityLong reaction time
Final CouplingCu-Catalyzed Amination65–70Compatible with sensitive groupsCostly ligands required

Challenges and Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMA, DMF) enhance coupling efficiency but complicate purification. Switching to toluene reduces polarity but lowers yields by 15–20%.

  • Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% decreases yield to 50%, necessitating a balance between cost and efficiency.

  • By-Product Formation : Hydrodebromination occurs if reaction temperatures exceed 120°C, requiring precise thermal control .

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Structural Characteristics

This compound features a quinazoline core substituted with a bromo group and a phenyl group, linked to an amine that connects to a benzamide structure with a methoxy substitution. The unique structural features contribute to its potential biological activities, making it a subject of interest in drug development.

Anticancer Activity

Quinazoline derivatives have been widely studied for their anticancer properties. The compound has shown promise in targeting various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : It is hypothesized that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, which are crucial for cancer growth.
  • Cytotoxicity Studies : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma .

Case Studies

A study evaluating the anticancer activity of related quinazoline derivatives demonstrated that some compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating higher potency against cancer cells .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been documented. The compound's structural features suggest it may possess activity against both bacterial and fungal strains.

  • Mechanism of Action : The antimicrobial activity could be attributed to the ability of the compound to disrupt microbial cell membranes or inhibit vital enzymatic functions within pathogens .

Research Findings

In comparative studies, certain quinazoline derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, modifications in the aromatic rings have been linked to enhanced antimicrobial activity .

Synthesis and Chemical Reactivity

The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide can be achieved through various methodologies, including:

  • Cyclization Reactions : The formation of the quinazoline core typically involves cyclization reactions with appropriate substrates under acidic or basic conditions.
  • Substitution Reactions : The introduction of functional groups can be performed through nucleophilic aromatic substitution reactions.

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for further development into therapeutic agents targeting cancer and microbial infections. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . By blocking these enzymes, the compound can prevent the growth of cancer cells and reduce inflammation .

Comparison with Similar Compounds

Analog 1: 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide

Structural Differences

  • Substituent Variation : The benzamide group is substituted with a 4-methylphenyl group instead of 4-methoxyphenyl.
  • Physicochemical Impact : The methyl group reduces polarity compared to methoxy, increasing logP (lipophilicity) by ~0.5 units. This may enhance membrane permeability but reduce solubility .
  • Biological Relevance : Similar molecular weight (509.4 g/mol) and scaffold suggest comparable kinase inhibition profiles, but the methyl group may alter target selectivity due to reduced hydrogen-bonding capacity .

Analog 2: 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzoic Acid

Structural Differences

  • Functional Group : The benzamide is replaced with a carboxylic acid.
  • Impact on Properties : The carboxylic acid increases polarity (Topological Polar Surface Area: ~90 Ų vs. 66.9 Ų for the target compound), reducing blood-brain barrier penetration but improving aqueous solubility .
  • Biological Activity : Used in DYRK1A inhibition studies, demonstrating that the quinazoline core retains activity even with polar substitutions .

Analog 3: 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Structural Differences

  • Core Scaffold : Thiazole ring replaces quinazoline.
  • Substituent Strategy : Retains the 4-methoxyphenylbenzamide group but lacks the bromine atom.

Analog 4: N-(4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)benzamide

Structural Differences

  • Core Scaffold: Pyridine replaces quinazoline, with a cyano group and chloro substitution.
  • Biological Context : Evaluated for molluscicidal activity, indicating divergent applications compared to kinase-focused quinazolines .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on Activity

Position Target Compound Analog Biological Impact
Quinazoline-6 Bromine Chlorine (Analog 4) Bromine’s larger size may improve hydrophobic interactions in kinase binding pockets.
Benzamide-N 4-Methoxyphenyl 4-Methylphenyl (Analog 1) Methoxy enhances hydrogen bonding; methyl favors lipophilicity.
Core Scaffold Quinazoline Thiazole (Analog 3) Thiazole’s rigidity may limit conformational flexibility during binding.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) 509.4 509.4 437.3 456.5
logP (Predicted) 7.0 7.5 3.2 5.8
Hydrogen Bond Acceptors 4 4 5 5
Rotatable Bonds 5 5 4 6

Biological Activity

The compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest a promising profile for therapeutic applications, including anticancer and antiviral activities.

Structural Characteristics

The molecular formula of the compound is C28H21BrN4O2C_{28}H_{21}BrN_{4}O_{2}, with a molecular weight of approximately 525.406 g/mol. The structure includes a quinazoline moiety with a bromo substitution, an amine linkage, and a benzamide component with methoxy substitutions, all of which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the quinazoline class exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific compound has shown promise against non-small cell lung cancer (NSCLC) cell lines, suggesting it may act as an inhibitor of fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancer.
  • Antiviral Properties : Some studies have indicated that related quinazoline derivatives can inhibit viral entry and replication, particularly against filoviruses such as Ebola and Marburg viruses. This suggests that the compound may also have potential applications in antiviral therapy.
  • Kinase Inhibition : The structural components of this compound indicate potential activity against various kinases, which are critical in many signaling pathways involved in cancer and other diseases.

Anticancer Studies

A recent study highlighted the efficacy of related quinazoline derivatives against NSCLC cell lines. For example, one derivative demonstrated IC50 values ranging from 1.25 to 2.31 µM across several cell lines, indicating significant inhibitory effects on cell proliferation and induction of apoptosis through the inhibition of FGFR1 phosphorylation .

Antiviral Research

In another investigation focusing on antiviral activity, compounds structurally similar to this compound were tested against Ebola virus pseudovirions. The results indicated that certain derivatives exhibited EC50 values below 10 µM, demonstrating broad-spectrum antifiloviral activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • FGFR Inhibition : By binding to FGFR1, it may disrupt downstream signaling pathways essential for tumor growth and survival.
  • Viral Entry Inhibition : The structural features allow it to interfere with viral entry mechanisms, potentially by blocking receptor interactions necessary for viral fusion with host cells.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(2,5-dimethoxyphenyl)benzamideAmino and methoxy substitutionsPotential anticancer activity
6-BromoquinazolineBromo substitution without benzamideInvestigated for kinase inhibition
2-Aminoquinazoline DerivativesSimilar core structureKnown for antiviral properties

This comparative analysis underscores the unique combination of functional groups in this compound that may enhance its biological activity compared to simpler analogs.

Q & A

Q. How can researchers address low yield in large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Switch from batch to flow chemistry for amidation steps, improving heat transfer and reducing reaction time.
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.